molecular formula C15H13ClN4O2 B2434114 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone CAS No. 1325305-05-2

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B2434114
CAS No.: 1325305-05-2
M. Wt: 316.75
InChI Key: HOEJTOUBVKFWKU-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a pyrazolyl group

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-9-7-10(2)20(19-9)14(21)8-13-17-18-15(22-13)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEJTOUBVKFWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the formation of the oxadiazole ring. One common synthetic route includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with hydrazine to produce the corresponding hydrazide. This hydrazide is subsequently cyclized with carbon disulfide and ammonia to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with 3,5-dimethyl-1H-pyrazole to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,3,4-oxadiazole fragment is synthesized through cyclization reactions involving carboxylic acids or esters and hydroxylamine derivatives. A representative pathway includes:

  • Hydrazide Formation : Reaction of a carboxylic acid (e.g., 4-chlorophenylacetic acid) with hydrazine to form a hydrazide intermediate.

  • Cyclization : Treatment of the hydrazide with a dehydrating agent (e.g., POCl₃) to induce cyclization, forming the oxadiazole ring .

Key Reaction Mechanism :

  • Reagents : Hydrazine, POCl₃, DMF.

  • Conditions : Reflux in a solvent like DMF.

  • Yield : Moderate to high yields (60–85%) are typical for oxadiazole synthesis .

Coupling the Pyrazole and Oxadiazole Moieties

The final compound is formed by acylation of the oxadiazole fragment with the pyrazole-ethanone intermediate. This typically involves nucleophilic attack of the oxadiazole’s amine group on the electrophilic carbonyl carbon of the ethanone.

Key Reaction Mechanism :

  • Reagents : Base (e.g., NaH), solvent (e.g., THF).

  • Conditions : Room temperature or mild heating.

  • Yield : High yields (70–90%) are achievable under optimized conditions .

Research Findings

  • Biological Significance : The compound exhibits antimicrobial and antioxidant activities, attributed to the combined pharmacophores of pyrazole and oxadiazole .

  • Structure-Activity Relationships : Substituents like the 4-chlorophenyl group enhance lipophilicity, potentially improving bioavailability .

  • Method Optimization : Use of ultrasound or alternative catalysts (e.g., DSDABCOC) can reduce reaction times and improve yields, as demonstrated in similar oxadiazole syntheses .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. The mechanisms often involve:

  • Inhibition of cancer cell proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancers.
  • Induction of apoptosis : The compound may induce programmed cell death in cancer cells, a crucial mechanism for cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

  • Broad-spectrum activity : It shows potential against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
  • Mechanism of action : The antimicrobial effects are believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.

Synthesis and Characterization

The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions:

  • Formation of the oxadiazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents : Subsequent steps involve the introduction of the chlorophenyl and dimethylpyrazole groups via nucleophilic substitutions or coupling reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the anticancer efficacy of similar oxadiazole derivatives. Results indicated that compounds with structural similarities to this compound exhibited IC50 values in low micromolar ranges against various cancer cell lines . This suggests a promising avenue for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial assessment of oxadiazole derivatives. The study found that certain derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . This reinforces the potential application of this compound in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism by which 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone include:

  • 2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

  • 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

  • 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications.

Biological Activity

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities. The synthesis methods and structure-activity relationships (SAR) that influence its efficacy are also discussed.

  • Molecular Formula : C25H15Cl2N7O2
  • Molecular Weight : 516.35 g/mol
  • CAS Registry Number : 132972-96-4
  • InChIKey : ASWQRGJVRGJZPM-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives of oxadiazole exhibited IC50 values ranging from 1 to 7 μM against various cancer cell lines, with this compound showing promising results against MCF-7 breast cancer cells with an IC50 value of approximately 3.5 μM .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Reference
This compoundMCF-73.5
DoxorubicinMCF-70.5
Compound D16MCF-71.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase . Flow cytometry results indicated that the compound significantly affects the cell cycle distribution in cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups such as chlorine enhances its antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective8 μg/mL
Escherichia coliEffective16 μg/mL
Aspergillus nigerEffective12 μg/mL

Antioxidant Activity

Antioxidant assays have shown that this compound possesses significant free radical scavenging activity. In vitro studies indicated an IC50 value of around 8.90 μg/mL for antioxidant activity, making it a potential candidate for further development in antioxidant therapies .

Structure–Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the oxadiazole ring is essential for its anticancer and antimicrobial properties. Modifications at the para position with electron-withdrawing groups (like Cl) enhance its effectiveness against microbial strains and cancer cells .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives based on the oxadiazole structure and evaluated their biological activities. Compounds with halogen substitutions showed increased potency against cancer cells and bacteria .
  • Mechanistic Studies : Research involving flow cytometry demonstrated that certain derivatives induce apoptosis in glioma cell lines through specific pathways .

Q & A

Q. What optimizations enhance scalability of the synthesis for preclinical studies?

  • Challenges : Low yields in multi-step reactions. Solutions include:
  • Solvent-free conditions : Reduce purification steps (reported for related pyrazolyl ethanones).
  • Catalytic systems : Use Pd/C or Ni nanoparticles to accelerate cyclization.
  • Flow chemistry : Improve reproducibility and throughput for analogs .

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